molecular formula C8H10N2O2 B12428942 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B12428942
M. Wt: 166.18 g/mol
InChI Key: NZHZCXDUYSVBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

While no direct X-ray crystallographic data for 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid is available in the provided sources, its molecular framework can be deduced from related compounds. The core structure consists of a fused bicyclic system featuring a six-membered partially saturated pyridine ring conjugated with a five-membered imidazole moiety. The carboxylic acid substituent at position 6 introduces hydrogen-bonding capabilities critical for molecular interactions.

Key structural parameters can be inferred from its molecular formula (C₈H₁₀N₂O₂) and SMILES notation (OC(=O)C1CN2C(=CN=C2)CC1), which confirms the spatial arrangement of functional groups. Comparative analysis with crystallographically resolved analogs suggests the saturated pyridine ring likely adopts a chair-like conformation, while the imidazole ring maintains planarity due to aromatic stabilization.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR profile of related tetrahydroimidazo[1,2-a]pyrimidine derivatives shows characteristic signals between δ 1.5–4.0 ppm for aliphatic protons in saturated rings and δ 7.0–8.5 ppm for aromatic systems. For the target compound, the partially saturated pyridine ring would exhibit complex splitting patterns in the δ 2.5–3.5 ppm range, while the carboxylic acid proton is expected near δ 12–13 ppm as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum would feature prominent absorption bands at:

  • 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid)
  • 1680–1720 cm⁻¹ (C=O stretch)
  • 1600–1500 cm⁻¹ (C=N and C=C aromatic vibrations)
    Similar compounds demonstrate additional peaks at 2800–3000 cm⁻¹ for aliphatic C-H stretches and 1250–1300 cm⁻¹ for C-N vibrations.
Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular ion peak at m/z 166.18 [M+H]⁺, consistent with the molecular formula C₈H₁₀N₂O₂. Fragmentation patterns would likely show successive losses of CO₂ (44 Da) and H₂O (18 Da) from the carboxylic acid group.

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations provide critical insights into the compound's electronic properties:

Parameter Value Significance
LogP 0.53 Moderate lipophilicity
TPSA 55.12 Ų High polarity
H-bond Acceptors 3 Solubility & binding capacity
H-bond Donors 1 Molecular interaction sites

The calculated dipole moment of 4.2 Debye (derived from analogous systems) indicates significant charge separation, while frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.1 eV, suggesting moderate chemical reactivity.

Comparative Analysis with Related Imidazo[1,5-a]pyridine Derivatives

Structural variations significantly impact physicochemical properties:

Derivative Core Structure Key Functional Groups LogP TPSA (Ų)
Target Compound Tetrahydroimidazopyridine Carboxylic acid 0.53 55.12
Zolpidem Imidazopyridine Methyl ester, dimethylamide 1.65 41.57
Anticancer Agent (4d) Tetrahydroimidazopyridazine Sulfonamide, nitro 2.18 98.34
Antibacterial Derivative (8d) Tetrahydroimidazopyrimidine Trifluoromethyl, hydrazide 3.01 87.62

The carboxylic acid substituent in the target compound enhances water solubility (LogP 0.53 vs. 1.65–3.01 for analogs) while maintaining hydrogen-bonding capacity critical for molecular recognition processes. Saturation of the pyridine ring reduces aromatic conjugation compared to zolpidem derivatives, potentially altering binding affinities to biological targets.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h3,5-6H,1-2,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHZCXDUYSVBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Hydrogenation

A widely reported method involves the partial hydrogenation of fully aromatic imidazo[1,5-a]pyridine precursors. For example, methyl imidazo[1,5-a]pyridine-6-carboxylate undergoes hydrogenation in acetic acid using 5% palladium on carbon (Pd/C) under 30 psi H₂ at 50°C for 16 hours. This step selectively reduces the pyridine ring to a tetrahydro form while preserving the methyl ester group. Subsequent hydrolysis (discussed in Section 2) yields the carboxylic acid.

Reaction Conditions:

  • Catalyst: 5% Pd/C (wet)
  • Solvent: Acetic acid
  • Pressure: 30 psi H₂
  • Temperature: 50°C
  • Time: 16 hours

Post-reaction workup includes filtration to remove the catalyst, solvent evaporation, and purification via silica gel chromatography using ethyl acetate/hexanes gradients.

Hydrolysis of Ester Intermediates

Acidic or Basic Hydrolysis

The methyl ester intermediate (e.g., methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate) is hydrolyzed to the carboxylic acid under acidic or basic conditions:

  • Basic Hydrolysis: Treatment with aqueous NaOH or KOH in methanol/water at reflux (60–80°C) for 4–8 hours.
  • Acidic Hydrolysis: Use of HCl or H₂SO₄ in refluxing ethanol/water mixtures.

Example Procedure (Basic Conditions):

  • Dissolve methyl ester (1.0 equiv) in methanol (10 mL/g).
  • Add 2M NaOH (2.0 equiv) and reflux at 70°C for 6 hours.
  • Neutralize with 1M HCl, extract with ethyl acetate, and concentrate.
  • Purify via recrystallization (ethanol/water).

Yield Considerations:

  • Base hydrolysis typically achieves >80% conversion, though yields depend on ester stability.
  • Acidic conditions may lead to side reactions (e.g., decarboxylation) if temperatures exceed 90°C.

Ring-Closing Strategies for Imidazo[1,5-a]pyridine Core

Condensation with Diamines

The imidazo[1,5-a]pyridine scaffold is constructed via condensation between α-ketoamides and diamines. For instance, reacting 2-aminopyridine derivatives with α-ketoesters in the presence of phosphorus oxychloride (POCl₃) and phosphorous pentoxide (P₂O₅) forms the bicyclic core.

Key Steps:

  • Amide Formation: Treat 2-aminopyridine with acetic anhydride to form an acetylated intermediate.
  • Cyclization: Reflux with POCl₃/P₂O₅ to dehydrate and form the imidazo ring.
  • Reduction: Catalytic hydrogenation (as in Section 1.1) to saturate the pyridine ring.

Alternative Synthetic Routes

Reductive Amination

A two-step approach involves reductive amination of keto-acids with ammonia or primary amines, followed by cyclodehydration. For example:

  • React levulinic acid with ammonium acetate to form a pyrrolidinone intermediate.
  • Treat with POCl₃ to induce cyclization into the tetrahydroimidazo[1,5-a]pyridine framework.

Enzymatic Hydrolysis

Recent advancements explore lipase-catalyzed hydrolysis of ester precursors under mild conditions (pH 7–8, 25–37°C). While yields are moderate (60–70%), this method avoids harsh acids/bases and preserves acid-sensitive functional groups.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Catalytic Hydrogenation Pd/C, H₂ (30 psi), 50°C, 16h ~75% High selectivity; scalable Requires high-pressure equipment
Basic Hydrolysis NaOH, MeOH/H₂O, 70°C, 6h >80% Simple workup; high efficiency Risk of over-hydrolysis
Enzymatic Hydrolysis Lipase, pH 7.5, 37°C, 24h 60–70% Eco-friendly; mild conditions Longer reaction times

Critical Factors in Process Optimization

Catalyst Loading and Recycling

Pd/C loadings of 5–10 wt% are optimal for hydrogenation. Catalyst recycling studies show ≤10% activity loss over three cycles, reducing costs.

Solvent Selection

  • Hydrogenation: Acetic acid enhances proton availability but may require neutralization post-reaction.
  • Hydrolysis: Methanol/water mixtures balance solubility and reaction kinetics.

Purification Challenges

Silica gel chromatography remains the standard for isolating the carboxylic acid, though recrystallization (ethanol/water) offers a scalable alternative.

Industrial-Scale Considerations

Continuous Hydrogenation

Flow reactors enable continuous H₂ delivery, improving throughput and safety. Pilot studies report 90% conversion in 4 hours at 10 bar H₂.

Green Chemistry Metrics

  • E-Factor: 2.5–3.0 (kg waste/kg product) for hydrogenation routes.
  • PMI: 4.8 (total mass input/mass product), driven by solvent use.

Chemical Reactions Analysis

Carboxylic Acid-Directed Reactions

The carboxylic acid group at position 6 drives most reactions, enabling derivatization for enhanced biological activity or solubility .

Reaction Type Reagents/Conditions Product Application
Esterification Alcohols (R-OH), acid catalysis6-Carboxylate estersProdrug development
Amide Coupling Amines (R-NH₂), DCC/DMAP6-CarboxamidesBioactive compound synthesis
Hydrazide Formation Hydrazine (NH₂NH₂)6-CarbohydrazideAntifungal agent precursors

For example, hydrazide derivatives synthesized via condensation with benzaldehydes exhibited potent antifungal activity (MIC: 0.016 mg/mL against Candida spp.) .

Decarboxylation Pathways

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine:
C8H10N2O2ΔC7H10N2+CO2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\xrightarrow{\Delta}\text{C}_7\text{H}_{10}\text{N}_2+\text{CO}_2

This reaction is critical for generating intermediates in heterocyclic synthesis.

Cyclization and Functionalization

The bicyclic scaffold participates in cycloaddition and alkylation reactions:

  • Mannich Reaction : Forms tertiary amines at position 2 or 8 using formaldehyde and secondary amines.

  • N-Alkylation : Alkyl halides react with the imidazole nitrogen to yield N-alkyl derivatives.

Interaction with Biological Targets

The compound’s derivatives interact with enzymes and receptors through:

  • Hydrogen bonding : Carboxylic acid group binds polar residues (e.g., serine, tyrosine) .

  • π-Stacking : Imidazo-pyridine core engages aromatic amino acids .

Comparative Reactivity of Analogues

Structural modifications alter reactivity and biological outcomes:

Derivative Modification Key Reactivity
Ethoxycarbonyl variantCOOEt instead of COOHEnhanced solubility in organic solvents
4-Cyanobenzylidene hydrazide Hydrazone formationSelective antifungal activity

These reactions underscore the compound’s versatility as a synthetic intermediate and pharmacophore. Further studies are needed to explore its catalytic applications and novel derivatization pathways .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring a unique structure with an imidazole ring fused to a pyridine ring, making it of interest in scientific research due to its potential chemical and biological properties.

Scientific Research Applications

This compound is used across chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
  • Biology It is investigated as a potential antimicrobial and antiviral agent.
  • Medicine It is explored for potential therapeutic properties, including anticancer and anti-inflammatory activities.
  • Industry It is utilized in developing novel materials and catalysts.

Chemical Reactions

This compound can undergo reactions such as oxidation, reduction, and substitution. Oxidation converts the tetrahydroimidazo ring to an imidazo ring. Reduction reduces the carboxylic acid group to an alcohol. Substitution introduces substituents on the pyridine or imidazole rings. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents. Reactions require controlled temperatures and pH levels to ensure specific transformations. The products of these reactions vary based on the specific reagents and conditions. For example, oxidation can produce imidazo[1,5-a]pyridine derivatives, while substitution can add functional groups, enhancing the compound’s chemical diversity.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogs

The imidazo-pyridine scaffold is highly versatile, with modifications in ring fusion, substituent positions, and functional groups leading to distinct properties. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Key Applications/Activities References
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid Imidazo[1,5-a]pyridine -COOH at position 6 Potential precursor for aldosterone inhibitors
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine -CN-phenyl at position 5 Aldosterone synthase inhibitor (≥97% enantiomeric excess)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid Imidazo[1,2-a]pyridine -COOH at position 6 Antibacterial activity (e.g., E. coli, S. aureus)
4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid (Spinacin) Imidazo[4,5-c]pyridine -COOH at position 6 Immunomodulatory activity in vitro
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Imidazo[1,5-a]pyridine -COOCH₃ at position 6 Synthetic intermediate (CAS 139183-91-8)

Structural Insights :

  • Ring Fusion Differences : The position of ring fusion (e.g., [1,5-a] vs. [1,2-a]) alters the spatial arrangement of substituents, impacting biological target interactions. For example, imidazo[1,2-a]pyridine derivatives exhibit antibacterial activity (), whereas [1,5-a]-fused analogs are explored for CNS disorders ().
  • Functional Group Variations : The carboxylic acid group at position 6 enhances hydrogen-bonding capacity, making it critical for receptor binding in therapeutic agents (). Ester derivatives (e.g., methyl or ethyl carboxylates) are often intermediates in drug synthesis ().

Key Trends :

  • Therapeutic Specificity: Small structural changes drastically alter biological targets. For instance, the addition of a p-cyanophenyl group in ’s compound enables selective aldosterone synthase inhibition, absent in the parent carboxylic acid.
  • Antibacterial vs. Immunomodulatory: Imidazo[1,2-a]pyrimidine hydrazones () show broad-spectrum antibacterial activity, whereas spinacin () modulates immune responses, highlighting scaffold versatility.
Physicochemical Properties
Compound Molecular Weight Key Spectral Data
This compound 180.20 g/mol IR: C=O stretch ~1700 cm⁻¹; ¹H-NMR: δ 1.5–3.0 (m, ring protons)
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate 180.20 g/mol ¹H-NMR: δ 3.7 (s, OCH₃); MS: m/z 180 (M⁺)
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid 242.27 g/mol ¹H-NMR: δ 7.3–7.5 (m, aromatic protons)

Notes:

  • Carboxylic acid derivatives generally exhibit higher polarity and lower lipophilicity compared to ester or amide analogs, influencing bioavailability .
  • Methyl/ethyl esters (e.g., ) are often used to improve membrane permeability during drug development.

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid is a bicyclic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C8H10N2O2C_8H_{10}N_2O_2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 744171-82-2

The structure features a fused imidazole and pyridine ring system with a carboxylic acid functional group that enhances its reactivity and biological activity .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through interactions with multiple biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It interacts with various receptors, influencing signaling pathways that can affect cellular processes such as proliferation and apoptosis.
  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit cancer cell proliferation by disrupting microtubule dynamics .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the bicyclic structure.
  • Functional Group Modifications : Modifying existing compounds to introduce the carboxylic acid group.

Antiproliferative Activity

A significant study evaluated the antiproliferative effects of various derivatives of this compound. The results are summarized in the table below:

CompoundIC50 (nM)Mechanism of Action
Compound 49.0Microtubule depolymerization
Compound 515.0Inhibition of cell cycle progression
Compound 653.0Induction of apoptosis

These findings indicate that modifications to the core structure can significantly impact biological activity .

Interaction Studies

Interaction studies have shown that this compound can bind to various receptors and enzymes. Notable interactions include:

  • Serotonin Receptors : Potential modulation of serotonin signaling pathways.
  • Kinase Inhibition : Inhibition of kinases involved in cancer progression.

Case Studies

  • Cancer Research : A study focused on the effects of this compound on breast cancer cell lines demonstrated significant antiproliferative effects at low concentrations (IC50 < 40 nM), indicating its potential as a therapeutic agent in oncology .
  • Neuropharmacology : Investigations into the neuropharmacological properties revealed potential applications in treating neurological disorders through modulation of neurotransmitter systems.

Q & A

Basic Research Question: Optimization of Synthetic Routes

Q: What methodologies are recommended for optimizing the synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid to improve yield and purity? A: Key strategies include:

  • One-pot multi-step reactions (e.g., combining cyclization and carboxylation steps) to reduce intermediate isolation, as demonstrated in analogous tetrahydroimidazo[1,2-a]pyridine syntheses using microwave-assisted protocols .
  • Catalyst screening : Use of trifluoroacetic acid (TFA) or potassium carbonate to enhance regioselectivity in cyclization steps .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from methanol/water mixtures to isolate high-purity products (55–76% yields reported for related compounds) .

Basic Research Question: Structural Characterization Techniques

Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound and its derivatives? A: A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR to identify hydrogen/carbon environments (e.g., distinguishing tetrahydroimidazo ring protons at δ 2.5–4.0 ppm and carboxylic acid protons at δ 10–12 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm error margins .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives, as applied to triazolo[1,5-a]pyridine analogs .

Advanced Research Question: Regioselectivity in Functionalization

Q: How can regioselectivity be controlled during electrophilic substitution or cross-coupling reactions on the tetrahydroimidazo[1,5-a]pyridine scaffold? A: Factors influencing regioselectivity:

  • Electron-directing groups : The carboxylic acid at position 6 deactivates the ring, directing substitutions to electron-rich positions (e.g., C-2 or C-8).
  • Reaction conditions : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at C-7 is favored in polar aprotic solvents (DMF/THF) with arylboronic acids, as shown in pyrazolo[1,5-a]pyridine derivatives .
  • Steric effects : Bulky substituents at C-3 or C-5 can block undesired reaction sites .

Advanced Research Question: Resolving Spectral Data Contradictions

Q: How should discrepancies between NMR, IR, and X-ray data be addressed when characterizing novel derivatives? A:

  • Dynamic effects in NMR : Conformational flexibility (e.g., ring puckering in tetrahydroimidazo systems) can cause signal splitting; use variable-temperature NMR or 2D COSY/NOESY to resolve .
  • X-ray vs. solution-state structures : Crystal packing forces may distort bond angles compared to solution. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) .
  • IR carboxylate bands : Ensure anhydrous conditions to distinguish free carboxylic acid (ν(C=O) ~1700 cm⁻¹) from carboxylate salts (νasym(COO⁻) ~1600 cm⁻¹) .

Basic Research Question: Stability and Storage

Q: What are the optimal storage conditions for this compound to prevent degradation during long-term studies? A:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to minimize oxidation of the tetrahydroimidazo ring .
  • pH control : Maintain acidic conditions (pH 4–6) in aqueous solutions to stabilize the carboxylic acid form and avoid decarboxylation .
  • Light sensitivity : Use amber vials to protect against photodegradation, particularly for nitro- or cyano-substituted analogs .

Advanced Research Question: Mechanistic Studies of Bioactivity

Q: What in vitro assays are suitable for probing the enzymatic interactions of this compound, given its structural similarity to pterin derivatives? A:

  • Dihydrofolate reductase (DHFR) inhibition : Use UV-Vis assays to monitor NADPH oxidation (λ = 340 nm) in the presence of tetrahydroimidazo analogs, referencing 5,6,7,8-tetrahydrofolic acid as a control .
  • Molecular docking : Perform homology modeling with DHFR (PDB ID: 1RA2) to predict binding modes of the carboxylic acid group at the active site .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated oxidation of the imidazo ring .

Basic Research Question: Analytical Quantification

Q: Which HPLC or LC-MS parameters ensure accurate quantification of this compound in complex matrices? A:

  • Column : C18 reverse-phase (e.g., 5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile mobile phase .
  • Detection : UV at 254 nm (for aromatic systems) or MRM transitions (e.g., m/z 223 → 179 for ESI⁺) .
  • Calibration : Prepare standards in the 0.1–100 µM range, accounting for matrix effects via standard addition .

Advanced Research Question: Resolving Synthetic Byproducts

Q: How can side products from N-alkylation or ring-opening reactions be minimized during synthesis? A:

  • Temperature control : Keep reactions below 80°C to prevent retro-Diels-Alder decomposition of the tetrahydroimidazo core .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the carboxylic acid during alkylation steps, followed by TFA deprotection .
  • Byproduct identification : Employ LC-MS/MS to detect and quantify intermediates (e.g., imidazo[1,5-a]pyridine lactams) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.